An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol
Foreword: Characterizing a Novel Bicyclic Amine Scaffold
In the landscape of medicinal chemistry and drug discovery, the octahydrocyclopenta[c]pyrrole core represents a significant "privileged scaffold."[1] Its rigid, three-dimensional structure offers a unique conformational constraint, ideal for designing selective, high-affinity ligands for a multitude of biological targets.[1] This guide focuses on a specific derivative, 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol , a novel compound for which extensive experimental data is not yet publicly available.
This document serves as a proactive technical guide for researchers, scientists, and drug development professionals. It outlines the foundational physicochemical properties of the parent scaffold and provides a comprehensive, field-proven framework for the experimental and computational characterization of this new chemical entity. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generation of critical data for drug development pipelines.
Core Molecular Structure and Inferred Properties
The subject of this guide, 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, is a derivative of the saturated bicyclic amine, octahydrocyclopenta[c]pyrrole. The core structure consists of a cyclopentane ring fused to a pyrrolidine ring.[1][2] The addition of a methyl group and a hydroxyl group at the C5 position is anticipated to significantly influence its physicochemical properties compared to the parent compound.
Due to the novelty of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, direct experimental data is limited. However, we can establish a baseline by examining the known properties of the parent compound, Octahydrocyclopenta[c]pyrrole (CAS Number: 5661-03-0), and then projecting the influence of the added functional groups.
Table 1: Comparison of Physicochemical Properties of the Parent Scaffold and Predicted Properties for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol
| Property | Octahydrocyclopenta[c]pyrrole (Parent Compound) | 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₇H₁₃N[2][3] | C₈H₁₅NO | Addition of a methyl (-CH₃) and a hydroxyl (-OH) group. |
| Molecular Weight | 111.18 g/mol [3] | 141.21 g/mol | Increased by the mass of CH₂O. |
| Physical Form | Colorless liquid or solid[2][4][5] | Likely a solid at room temperature | The hydroxyl group introduces hydrogen bonding, increasing intermolecular forces and likely raising the melting point above ambient temperature. |
| Boiling Point | 165 °C at 760 mmHg[4] | > 200 °C (estimated) | The hydroxyl group will significantly increase the boiling point due to hydrogen bonding. |
| LogP (Octanol-Water Partition Coefficient) | 1.0059 (Computed)[3] | ~0.8 - 1.2 (estimated) | The lipophilic methyl group is offset by the hydrophilic hydroxyl group. The net effect on LogP is likely to be minor but requires experimental verification. |
| Aqueous Solubility | Soluble in organic solvents[2] | Moderately soluble in water | The polar hydroxyl group will increase aqueous solubility compared to the parent scaffold. Solubility will be pH-dependent due to the basic nitrogen. |
| pKa (Acid Dissociation Constant) | Not experimentally reported; predicted to be basic. | ~9 - 10 (estimated) | The pyrrolidine nitrogen is a secondary amine, conferring basicity. The electron-donating methyl group may slightly increase basicity compared to the parent. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų (Computed)[3] | 32.26 Ų (estimated) | The addition of the hydroxyl group significantly increases the polar surface area. |
Strategic Framework for Physicochemical Characterization
For any novel compound entering a drug discovery pipeline, a rigorous and systematic determination of its physicochemical properties is essential. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for predicting its "druglikeness."
The following sections detail the authoritative, step-by-step protocols for determining the key physicochemical characteristics of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol.
Experimental Protocols for Core Physicochemical Properties
The following protocols are presented with the underlying causality for experimental choices, ensuring a trustworthy and reproducible approach.
Melting Point Determination
Expertise & Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[6] We will prioritize Differential Scanning Calorimetry (DSC) for its high precision, but also describe the classic capillary method.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry solid sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event.
Protocol: Capillary Method [7][8]
-
Sample Preparation: Ensure the sample is a fine, dry powder. Press the open end of a capillary tube into the sample, packing 2-3 mm of material into the sealed end.[7]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Heating: Heat the sample rapidly to approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination
Expertise & Rationale: For volatile compounds, the boiling point is a key physical constant. Given the expected high boiling point and the likelihood of small sample quantities in early-stage research, micro-scale methods are most appropriate. The Thiele tube method is a classic and effective technique for small sample volumes.[10][11]
Protocol: Thiele Tube Method [10]
-
Apparatus Setup: Add a few milliliters of the liquid sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.
-
Observation: Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the air expands and then as the sample begins to boil.[11]
-
Measurement: Stop heating when a continuous and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[10][11]
Aqueous Solubility Determination
Expertise & Rationale: Aqueous solubility is a critical determinant of bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method, as it measures the equilibrium solubility of a compound in a saturated solution.[12]
Protocol: Shake-Flask Method [12][13]
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium with the saturated solution.[12]
-
Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination
Expertise & Rationale: The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For a basic compound like 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, potentiometric titration is a direct and highly reliable method for pKa determination.[14][15]
Protocol: Potentiometric Titration [16]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution with adjusted ionic strength (e.g., using 0.15 M KCl). If solubility is low, a co-solvent like methanol may be used, and the apparent pKa is extrapolated back to 0% organic solvent.
-
Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution by adding small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl). Record the pH after each addition.[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal titration curve, specifically where the amine is 50% protonated.[14]
Conclusion and Future Directions
While direct experimental data for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol is not yet available, this guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging data from the parent octahydrocyclopenta[c]pyrrole scaffold and applying the detailed, validated protocols within this document, researchers can systematically and accurately define the properties of this novel molecule. The generation of this data is a critical first step in evaluating its potential as a therapeutic agent and in guiding future structure-activity relationship (SAR) studies. The combination of predictive modeling with rigorous experimental validation, as outlined here, represents best practice in modern drug discovery and development.
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